molecular formula C6H2BrF2NO2 B1387244 2,3-Difluoro-4-bromonitrobenzene CAS No. 1003708-24-4

2,3-Difluoro-4-bromonitrobenzene

Cat. No.: B1387244
CAS No.: 1003708-24-4
M. Wt: 237.99 g/mol
InChI Key: GXNBBNIEEJTQST-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-bromonitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-bromonitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-difluoronitrobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures around 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-bromonitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes where the bromine atom is replaced by the nucleophile.

    Reduction: The major product is 2,3-difluoro-4-bromoaniline.

Scientific Research Applications

2,3-Difluoro-4-bromonitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-bromonitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack . The bromine atom is then replaced by the nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-chloronitrobenzene
  • 2,3-Difluoro-4-iodonitrobenzene
  • 2,3-Difluoro-4-nitrobenzene

Uniqueness

2,3-Difluoro-4-bromonitrobenzene is unique due to the presence of both fluorine and bromine atoms on the aromatic ring, which imparts distinct reactivity and properties. The combination of these substituents allows for specific chemical transformations that may not be possible with other similar compounds .

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBBNIEEJTQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652086
Record name 1-Bromo-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-24-4
Record name 1-Bromo-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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